3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
CAS No.: 1500513-55-2
Cat. No.: VC7500827
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1500513-55-2 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.282 |
| IUPAC Name | 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18) |
| Standard InChI Key | PHBRFBNKYAQDFL-UHFFFAOYSA-N |
| SMILES | C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a spirocyclic core where a pyrrolidine ring (five-membered) is fused to a hydantoin moiety (1,3,7-triazaspiro[4.4]nonane-2,4-dione), with a benzyl group attached at the third nitrogen position. This configuration creates a rigid three-dimensional structure that influences its reactivity and interactions with biological targets. The IUPAC name, 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, reflects this arrangement, while its SMILES notation (C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3) provides a linear representation of the bonding pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1500513-55-2 |
| Molecular Formula | |
| Molecular Weight | 245.282 g/mol |
| IUPAC Name | 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
| InChI Key | PHBRFBNKYAQDFL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves multi-step organic reactions, typically starting with the formation of the spiro ring system. One common approach utilizes cyclocondensation reactions between appropriately substituted amines and carbonyl compounds . For instance, a method analogous to the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves alkylation of a hydantoin precursor followed by intramolecular cyclization .
Biochemical and Pharmacological Applications
Proteomics Research
3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is primarily utilized in proteomics to study protein-ligand interactions, particularly those involving enzymes with hydrophobic binding pockets. Its benzyl group facilitates π-π stacking with aromatic residues in proteins, making it a valuable probe for structural biology studies. For example, derivatives of this compound have been used to map the active sites of serine proteases, revealing insights into substrate specificity.
Physical and Chemical Properties
Solubility and Stability
The compound’s solubility data remain unreported, but its hydantoin core suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies indicate that the spirocyclic structure resists hydrolysis under physiological conditions, making it suitable for in vitro assays .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the spirocyclic methylene groups (δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.282, consistent with the theoretical molecular weight.
Future Research Directions
Targeted Drug Design
Modifying the benzyl substituent to include electron-withdrawing groups (e.g., nitro or trifluoromethyl) could enhance binding affinity to oncogenic kinases. Computational docking studies using software like AutoDock Vina are recommended to prioritize synthetic targets.
Expanding Proteomic Applications
Functionalizing the hydantoin moiety with fluorescent tags (e.g., FITC or Cy5) would enable real-time visualization of protein interactions in live-cell assays. This approach could advance understanding of dynamic cellular processes like signal transduction.
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